molecular formula C90H88N12O6 B8054766 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)

1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)

Cat. No.: B8054766
M. Wt: 1433.7 g/mol
InChI Key: ACRVRRHENANANE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1H-imidazole-5-carboxylic acid ethyl ester core.
  • A 4-(1-hydroxy-1-methylethyl) substituent on the imidazole ring, introducing a polar hydroxyl group and branched alkyl chain.
  • A 2-propyl group, enhancing lipophilicity.
  • A [[2'-[(triphenylmethyl)-tetrazol-5-yl]biphenyl]-4-yl]methyl] moiety, which includes a tetrazole ring (a bioisostere for carboxylic acids) protected by a triphenylmethyl (trityl) group and linked via a biphenylmethyl spacer.

This compound is structurally related to olmesartan medoxomil, a nonpeptide angiotensin II receptor blocker (ARB) used for hypertension treatment. The ethyl ester likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid form . The trityl group on the tetrazole may serve as a protective group during synthesis, improving stability and yield .

Properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate;ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36;1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h2*7-17,19-30,53H,5-6,18,31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRVRRHENANANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O.CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H88N12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI) , commonly referred to as tritylolmesartan ethyl ester, is a derivative of the angiotensin II receptor antagonist olmesartan medoxomil. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions.

The chemical structure of this compound can be summarized with the following properties:

PropertyValue
Molecular Formula C₄₃H₄₀N₆O₃
Molecular Weight 688.82 g/mol
Melting Point 161 °C
Boiling Point 889.7 ± 75.0 °C (Predicted)
Density 1.18 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in chloroform and methanol
LogP 9.64 at 25 °C

The biological activity of this compound is primarily linked to its role as an angiotensin II receptor blocker (ARB). Angiotensin II plays a critical role in regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II at its receptor sites, this compound helps to lower blood pressure and reduce the risk of cardiovascular events.

Biological Activity and Therapeutic Applications

  • Antihypertensive Effects : Research indicates that compounds similar to tritylolmesartan exhibit significant antihypertensive effects through their action on the renin-angiotensin system. Studies have shown that olmesartan and its derivatives can effectively lower systolic and diastolic blood pressure in hypertensive patients .
  • Cardiovascular Protection : Beyond blood pressure regulation, ARBs like tritylolmesartan have been associated with cardioprotective effects. They may improve endothelial function and reduce left ventricular hypertrophy, which are critical factors in cardiovascular health .
  • Renal Benefits : There is evidence suggesting that ARBs can also provide renal protective benefits, particularly in diabetic patients. By reducing glomerular pressure, these compounds may help slow the progression of diabetic nephropathy .

Case Studies

Several studies highlight the efficacy of ARBs in clinical settings:

  • Study on Olmesartan : A study published in Hypertension reported that olmesartan significantly reduced blood pressure compared to placebo over a period of 12 weeks in a cohort of hypertensive patients .
  • Long-term Benefits : Another longitudinal study indicated that long-term use of ARBs resulted in a marked decrease in cardiovascular morbidity and mortality among patients with chronic kidney disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound Name Key Structural Differences Pharmacological Relevance
4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid () - Lacks trityl protection on tetrazole.
- Carboxylic acid instead of ethyl ester.
Direct angiotensin II receptor binding (no prodrug activation required). Higher polarity may reduce bioavailability compared to ester derivatives .
(E)-Methyl 1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate () - Chlorotrityl instead of trityl protection.
- Acrylate substituent instead of hydroxy-isopropyl.
Chlorotrityl groups are easier to deprotect but less stable than trityl groups. Acrylate may influence electronic properties of the imidazole ring .
1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid () - Prop-1-en-2-yl substituent instead of hydroxy-isopropyl.
- No trityl protection.
The unsaturated propene group may alter steric hindrance and metabolic stability compared to branched hydroxyalkyl chains .

Substituent Effects on Bioactivity

  • This group balances hydrophilicity and lipophilicity, optimizing membrane permeability .
  • Ethyl ester vs. carboxylic acid : The ester acts as a prodrug, increasing oral bioavailability. Hydrolysis in vivo generates the active acid form, which binds more effectively to the receptor .
  • Trityl vs. chlorotrityl protection : Trityl groups offer superior steric protection during synthesis, reducing side reactions. Chlorotrityl derivatives are more labile, facilitating faster deprotection but requiring stricter storage conditions .

Key Research Findings

Receptor Binding: The tetrazole ring in the target compound mimics carboxylate groups in endogenous ligands, enabling high-affinity binding to angiotensin II receptors. Trityl protection prevents premature metabolism during absorption .

Prodrug Activation : Ethyl esters are hydrolyzed by hepatic esterases, releasing the active carboxylic acid. This mechanism is critical for oral efficacy in ARBs like olmesartan .

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